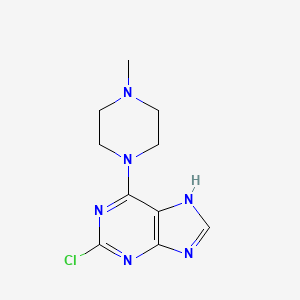

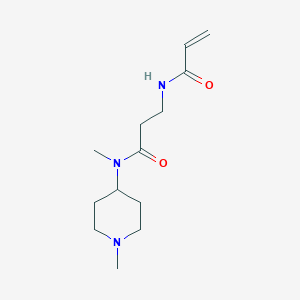

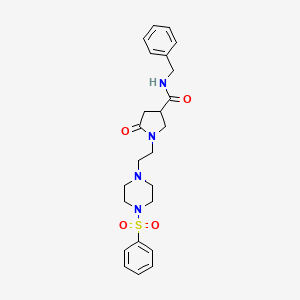

![molecular formula C17H15N3O3S B2406303 4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester CAS No. 345988-72-9](/img/structure/B2406303.png)

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

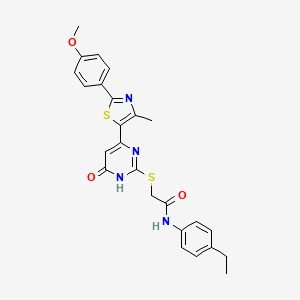

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Computational and Spectroscopic Investigations

A study by Rahuman et al. (2020) utilized quantum chemical theory to characterize 4-Acetylamino-benzoic acid methyl ester (4ABCME), closely related to the compound of interest, highlighting its potential as an anticancer drug. The study explored the molecule's geometry, vibrational frequencies, charge transfer mechanisms, and anti-cancer activity through molecular docking, providing insights into its pharmaceutical applications (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Antimicrobial Activity of Derivatives

El-Meguid (2014) synthesized new compounds incorporating the benzoimidazole moiety, noted for its significance in various biological fields, including antimicrobial and anticancer activities. These compounds demonstrated effectiveness against several pathogens, pointing to the broad biological potential of benzoimidazole derivatives (El-Meguid, 2014).

Eco-friendly Synthesis Methodologies

Villa et al. (2005) focused on green chemistry approaches for synthesizing aromatic esters, which are valuable in cosmetics. Although not directly related to the specific compound, this research indicates the interest in environmentally friendly synthesis methods for related esters, which could be applied to the synthesis of the target compound (Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005).

Polymerization and Materials Science Applications

Zhou et al. (2007) investigated the controlled polymerization of methyl acrylate using dithiocarbamate structures, demonstrating the role of similar compounds in synthesizing polymers with specific properties. This study reveals the potential application of the compound in materials science and polymer chemistry (Zhou, Zhu, Cheng, & Zhu, 2007).

Synthesis and Structural Analysis

Benvenuti et al. (1995) synthesized benzenesulfonyl derivatives of benzoimidazol-2-ylamine and analyzed their structure, indicating the importance of structural analysis in understanding the chemical behavior and potential applications of benzoimidazole derivatives (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate” are currently unknown. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles are known to have a wide range of biological activities and are found in several molecules representing important classes in drug discovery .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as enzymatic inhibition . The sulfanyl group in the compound could potentially form disulfide bonds with cysteine residues in target proteins, leading to changes in protein function.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities, including anticancer, anti-hiv, anticonvulsant, antimalarial, anti-inflammatory, antiviral, antioxidant, antifungal, and antibacterial activities .

Result of Action

Given the wide range of biological activities of benzimidazole derivatives, the effects could potentially include inhibition of cell proliferation, viral replication, inflammation, and oxidative stress, among others .

Properties

IUPAC Name |

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-8-12(9-7-11)18-15(21)10-24-17-19-13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVXLLNBDYAKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)